molecular formula C17H21N3O2 B5705326 2-amino-1-(3,4-dimethoxyphenethyl)-4,5-dimethyl-1H-pyrrol-3-yl cyanide

2-amino-1-(3,4-dimethoxyphenethyl)-4,5-dimethyl-1H-pyrrol-3-yl cyanide

Cat. No.: B5705326
M. Wt: 299.37 g/mol
InChI Key: QUOSXQCRGBOFEK-UHFFFAOYSA-N
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Description

2-amino-1-(3,4-dimethoxyphenethyl)-4,5-dimethyl-1H-pyrrol-3-yl cyanide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with amino, cyanide, and dimethoxyphenethyl groups, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3,4-dimethoxyphenethyl)-4,5-dimethyl-1H-pyrrol-3-yl cyanide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the 3,4-dimethoxyphenethylamine, which can be achieved by reacting 3,4-dimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene. The next step involves the formation of the pyrrole ring through a cyclization reaction, which can be facilitated by using appropriate catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3,4-dimethoxyphenethyl)-4,5-dimethyl-1H-pyrrol-3-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including enzyme inhibition and receptor binding.

    Industry: Potential use in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 2-amino-1-(3,4-dimethoxyphenethyl)-4,5-dimethyl-1H-pyrrol-3-yl cyanide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-(3,4-dimethoxyphenethyl)-4,5-dimethyl-1H-pyrrole: Lacks the cyanide group, which may result in different reactivity and biological activity.

    3,4-dimethoxyphenethylamine: A simpler structure that serves as a precursor in the synthesis of the target compound.

    4,5-dimethyl-1H-pyrrole-3-carbonitrile: Contains the cyanide group but lacks the amino and dimethoxyphenethyl groups.

Uniqueness

The presence of both the cyanide and amino groups in 2-amino-1-(3,4-dimethoxyphenethyl)-4,5-dimethyl-1H-pyrrol-3-yl cyanide makes it unique compared to its analogs. This combination of functional groups can lead to distinct chemical reactivity and potential biological activity, making it a valuable compound for research.

Properties

IUPAC Name

2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-12(2)20(17(19)14(11)10-18)8-7-13-5-6-15(21-3)16(9-13)22-4/h5-6,9H,7-8,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOSXQCRGBOFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)CCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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